1-(7-Nitro-9h-fluoren-2-yl)ethanone
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Overview
Description
1-(7-Nitro-9h-fluoren-2-yl)ethanone is a chemical compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol . It is characterized by the presence of a nitro group attached to the fluorene ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nitro-9h-fluoren-2-yl)ethanone typically involves the nitration of fluorene derivatives followed by acetylation. The nitration process introduces the nitro group at the desired position on the fluorene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrofluorene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and acetylation steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(7-Nitro-9h-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
1-(7-Nitro-9h-fluoren-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Nitro-9h-fluoren-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(9,9-Dibutyl-7-nitro-9H-fluoren-2-yl)-ethanone: Similar structure with additional butyl groups, leading to different physical and chemical properties.
7-Nitro-9H-fluoren-2-yl derivatives: Various derivatives with different substituents on the fluorene ring.
Uniqueness
1-(7-Nitro-9h-fluoren-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group at the 7-position of the fluorene ring makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
CAS No. |
34172-49-1 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
1-(7-nitro-9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C15H11NO3/c1-9(17)10-2-4-14-11(6-10)7-12-8-13(16(18)19)3-5-15(12)14/h2-6,8H,7H2,1H3 |
InChI Key |
HCAWUAVXQVECAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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